4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine

Description

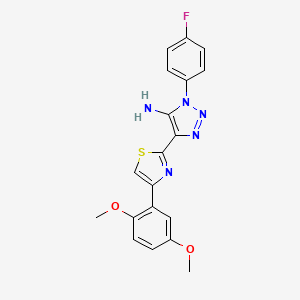

The compound 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a hybrid heterocyclic molecule featuring a thiazole core linked to a triazole ring. The thiazole moiety is substituted with a 2,5-dimethoxyphenyl group, while the triazole is functionalized with a 4-fluorophenyl group and an amine at the 5-position. The compound is of interest in medicinal chemistry due to the established bioactivity of thiazole-triazole hybrids, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2S/c1-26-13-7-8-16(27-2)14(9-13)15-10-28-19(22-15)17-18(21)25(24-23-17)12-5-3-11(20)4-6-12/h3-10H,21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCLWRWZQBHZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between 2,5-dimethoxybenzaldehyde and thiourea in the presence of a catalyst such as hydrochloric acid.

Synthesis of the Triazole Ring: The triazole ring is often formed via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne. In this case, the azide derivative of 4-fluoroaniline can be used.

Coupling of Rings: The final step involves coupling the thiazole and triazole rings. This can be achieved through a nucleophilic substitution reaction, where the thiazole derivative reacts with the triazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or cellular pathways due to its potential bioactivity.

Medicine

Medicinally, 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is investigated for its potential as an anti-cancer agent, antimicrobial agent, or in the treatment of neurological disorders.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anti-cancer agent, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary accordingly, often involving interactions with proteins, DNA, or cellular membranes.

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Methoxy groups enhance solubility but may reduce binding affinity compared to halogens.

- Fluorine at the triazole’s 4-position improves metabolic stability .

Synthetic Challenges :

- Steric hindrance from 2,5-dimethoxyphenyl may require optimized reaction conditions (e.g., elevated temperatures or microwave assistance).

Therapeutic Potential: Hybrid thiazole-triazole scaffolds are promising for multitarget drug design, particularly in oncology and infectious diseases .

Biological Activity

The compound 4-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological profiles based on available literature.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the triazole ring and thiazole moiety. The general synthetic pathway includes:

- Formation of Thiazole : Reaction of appropriate thioketones with α-bromo ketones.

- Triazole Synthesis : Utilization of azide and alkyne coupling reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition).

- Final Assembly : Combination of the thiazole and triazole components through amide bond formation.

The resulting structure is characterized by a thiazole ring substituted with a dimethoxyphenyl group and a triazole linked to a fluorophenyl moiety. This unique arrangement is expected to influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. In vitro assays demonstrate that derivatives similar to our compound show potent activity against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values : Many derivatives exhibit IC50 values in the low micromolar range, indicating strong cytotoxic effects.

For instance, compounds with similar structural features have demonstrated dual anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies show that derivatives of 1,2,4-triazoles possess broad-spectrum antibacterial and antifungal activities:

- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : Reported MIC values suggest significant inhibitory effects comparable to standard antibiotics.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes associated with disease pathways:

- Glycogen Phosphorylase Inhibition : The thiazole moiety contributes to enzyme inhibition, which is crucial for metabolic regulation.

- Mechanism Insights : The binding affinity of the compound to target enzymes was evaluated using molecular docking studies, revealing favorable interactions that correlate with observed biological activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

- Substitution Effects : The presence of electron-donating groups (e.g., methoxy) enhances potency by improving solubility and bioavailability.

- Fluorine Substitution : The introduction of fluorine in the phenyl ring significantly increases lipophilicity, which may enhance membrane permeability .

Case Studies

A notable study investigated a series of triazole derivatives for their anticancer properties. The findings indicated that modifications at specific positions on the triazole ring could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| C12.18 | HeLa | 12 | Apoptosis |

| C12.30 | MCF7 | 17 | Cell Cycle Arrest |

| C12.33 | A549 | 19 | Enzyme Inhibition |

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach combining Huisgen cycloaddition (click chemistry) for the triazole core and thiazole ring formation. Key steps include:

- Triazole formation : Reacting an alkyne-functionalized 2,5-dimethoxyphenyl precursor with an azide-containing 4-fluorophenyl group under copper(I)-catalyzed conditions .

- Thiazole assembly : Cyclization of thiourea intermediates with α-haloketones or via Hantzsch thiazole synthesis .

Optimization strategies :

Advanced: How can structural discrepancies in NMR data between synthesized batches be systematically resolved?

Discrepancies often arise from rotameric conformations (e.g., triazole-thiazole linkage) or solvent-dependent shifts . Methodological steps:

- Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and assign ambiguous peaks .

- Compare experimental data with DFT-calculated chemical shifts for proposed conformers .

- Analyze X-ray crystallography data (if available) to validate bond angles and torsional strain .

- Use deuterated solvents with varying polarities (DMSO-d6 vs. CDCl3) to assess solvent effects on peak splitting .

Basic: What spectroscopic and chromatographic techniques are essential for purity assessment?

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted azides/alkynes) .

- IR spectroscopy : Confirm functional groups (e.g., C-N stretch in triazole at ~1,450 cm⁻¹) .

- Elemental analysis : Validate stoichiometry (C, H, N, S content) against theoretical values .

- TLC monitoring : Track reaction progress using silica plates with UV-active groups .

Advanced: How can contradictory bioactivity results (e.g., receptor binding vs. cellular assays) be reconciled?

Contradictions may stem from assay-specific conditions or off-target effects . Resolution strategies:

- Conduct radioligand binding assays (e.g., with tritiated ligands) to measure direct receptor affinity .

- Pair with functional assays (e.g., cAMP modulation) to assess downstream signaling .

- Evaluate membrane permeability via PAMPA assays to rule out bioavailability issues .

- Perform SAR studies on analogs to isolate structural determinants of activity .

Advanced: What computational approaches are recommended to predict binding modes and pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target receptors (e.g., dopamine D2) .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of docked poses .

- ADMET prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions .

- Pharmacophore mapping : Identify critical hydrogen-bonding and hydrophobic features using MOE .

Basic: How can researchers validate the compound’s stability under physiological conditions?

- pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles .

- Light exposure tests : Monitor photodegradation under UV/visible light using LC-MS .

Advanced: What strategies mitigate synthetic byproducts during triazole-thiazole coupling?

Byproducts (e.g., regioisomeric triazoles) are minimized by:

- Precise stoichiometry : Maintain 1:1 molar ratio of azide to alkyne .

- Catalyst tuning : Add TBTA (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I) and suppress side reactions .

- Temperature control : Perform reactions at 25–40°C to balance kinetics and selectivity .

Advanced: How can researchers resolve crystallographic disorder in X-ray structures of this compound?

- Data collection : Use high-resolution synchrotron radiation (<1.0 Å) .

- Refinement tools : Apply SHELXL’s rigid-bond restraint for anisotropic displacement parameters .

- Twinned crystals : Apply twin law matrices in PLATON to model overlapping lattices .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) .

- Purification : Optimize column chromatography gradients for gram-scale batches .

- Yield reproducibility : Standardize drying and degassing protocols for moisture-sensitive steps .

Advanced: How can metabolomic profiling identify major Phase I/II metabolites?

- In vitro incubation : Use liver microsomes (human/rat) with NADPH cofactors .

- LC-HRMS : Detect metabolites via exact mass (e.g., +16 Da for hydroxylation) .

- Enzyme inhibition assays : Test CYP3A4/2D6 interactions to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.